REACTION_SMILES
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[CH3:7][O:8][c:9]1[cH:10][cH:11][c:12]([C:13]([Cl:14])=[O:15])[cH:16][cH:17]1.[Cl:22][CH2:23][Cl:24].[NH2:1][C:2]([CH2:3][OH:4])([CH3:5])[CH3:6].[S:18]([Cl:19])([Cl:20])=[O:21]>>[N:1]1=[C:13]([c:12]2[cH:11][cH:10][c:9]([O:8][CH3:7])[cH:17][cH:16]2)[O:4][CH2:3][C:2]1([CH3:5])[CH3:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(N)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc(C2=NC(C)(C)CO2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |